molecular formula C9H13N3S B13200464 N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13200464
M. Wt: 195.29 g/mol
InChI Key: HDHJXSSLCFWLSR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine moiety. The cyclopropyl group at the 2-amine position introduces steric and electronic modifications that may influence its biological activity, particularly as a kinase inhibitor.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

N-cyclopropyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C9H13N3S/c1-2-7-8(10-5-1)13-9(12-7)11-6-3-4-6/h6,10H,1-5H2,(H,11,12)

InChI Key

HDHJXSSLCFWLSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)SC(=N2)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopropyl isothiocyanate, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Thiazolo[5,4-b]pyridine Scaffold

Key structural analogs differ in the substituent at the 2-amine position:

Compound Substituent Enzymatic Activity (c-KIT IC₅₀) Key Findings
N-Cyclopropyl-... (Target Compound) Cyclopropyl Not reported Smaller, rigid substituent may enhance hydrophobic interactions .
6h 3-(Trifluoromethyl)phenyl 9.87 µM Moderate activity due to CF₃ group fitting into hydrophobic pockets .
N-Phenyl derivative (Compound 126) Phenyl Not reported Larger aromatic group may reduce binding efficiency compared to CF₃ .
N-(2-Methoxyethyl) analog 2-Methoxyethyl Not reported Polar substituent may improve solubility but reduce target affinity .
  • Key Insight : The 3-(trifluoromethyl)phenyl group in 6h optimizes interactions with c-KIT’s hydrophobic pocket, while bulkier (phenyl) or polar (methoxyethyl) groups show reduced or uncharacterized activity .

Core Heterocycle Modifications

Replacing the thiazole ring with other heterocycles alters electronic and steric properties:

Compound Core Structure Key Differences
Target Compound Thiazolo[5,4-b]pyridine Sulfur atom enhances lipophilicity.
Oxazolo[5,4-c]pyridin-2-amine Oxazolo[5,4-c]pyridine Oxygen atom reduces electron density.
Pyrazolo[1,5-b]pyridazine analog Pyrazolo[1,5-b]pyridazine Different core may shift kinase selectivity .

Linker and Functional Group Modifications

highlights the importance of the amide linker in 6h . Replacing it with a urea group or inserting a methylene spacer abolished c-KIT inhibition, emphasizing the critical role of the amide’s geometry and hydrogen-bonding capacity .

Biological Activity

N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a thiazole ring fused with a pyridine structure. The cyclopropyl group contributes unique steric and electronic properties that enhance its biological activity. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes to obtain the desired compound with high purity and yield.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT-1161.61 ± 1.92
HepG-21.98 ± 1.22
MCF-7< 10

The compound exhibited mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also shows antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.50

These results suggest that the thiazole moiety plays a crucial role in enhancing antibacterial efficacy.

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects . Preliminary studies indicated that it could inhibit COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs:

CompoundIC50 (μmol)Reference
N-Cyclopropyl...0.04 ± 0.01
Celecoxib0.04 ± 0.01

Structure-Activity Relationships (SAR)

The SAR analysis of this compound indicates that modifications to the thiazole and pyridine rings can significantly influence its biological activity. For instance:

  • Substituents at position C-5 of the thiazole ring enhance anticancer activity.
  • The presence of electron-donating groups increases cytotoxicity against cancer cell lines.

These insights are crucial for designing more potent derivatives.

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of this compound:

  • Anticancer Studies : A study involving docking simulations showed that this compound interacts with key proteins involved in cancer progression.
  • Antimicrobial Testing : A comprehensive evaluation demonstrated its effectiveness against a panel of pathogenic bacteria and fungi.
  • Inflammation Models : In vivo models confirmed its potential as an anti-inflammatory agent by reducing edema in treated subjects.

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